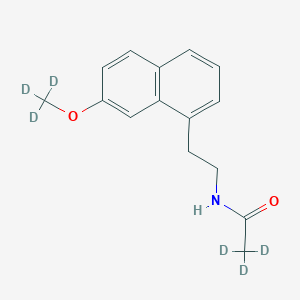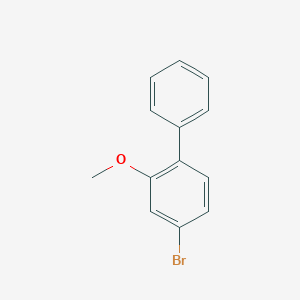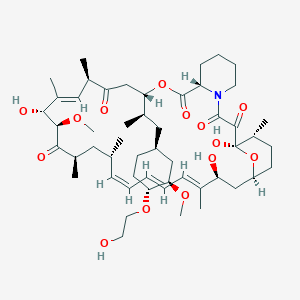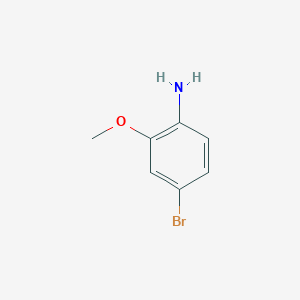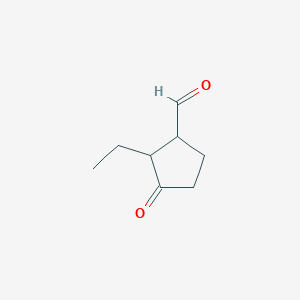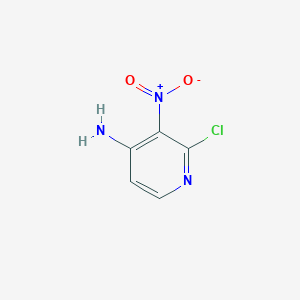![molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0](/img/structure/B48910.png)
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It is commonly referred to as CTD or Carboxyethylthio-CTD. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of CTD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CTD has been shown to modulate the immune system, leading to its potential use in immunotherapy.
Effets Biochimiques Et Physiologiques
CTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infections. Additionally, CTD has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTD in lab experiments is its low toxicity and high solubility in water. Additionally, CTD is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using CTD in lab experiments is its limited stability in certain conditions, which may affect its activity.
Orientations Futures
There are several potential future directions for research on CTD. One potential direction is to further investigate its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CTD and its potential use in the treatment of various diseases. Furthermore, there is potential for the development of new derivatives of CTD with enhanced properties for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5-chlorobenzoic acid with thioacetic acid followed by chlorination with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
CTD has been shown to have potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. Additionally, CTD has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
124802-90-0 |
|---|---|
Nom du produit |
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C10H8Cl2N2O4S2 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clé InChI |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





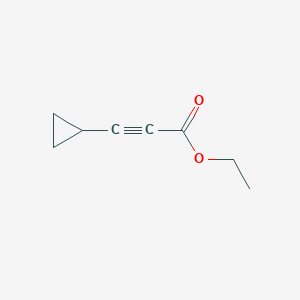
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)
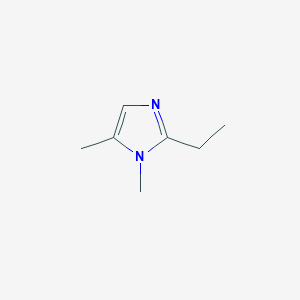
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

